2-(2,4-Dimethylbenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

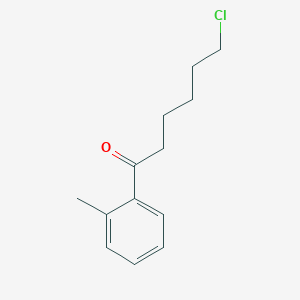

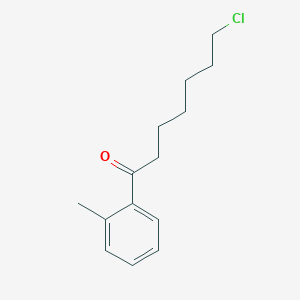

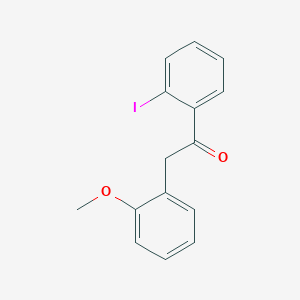

2-(2,4-Dimethylbenzoyl)oxazole, often abbreviated as DMBO, is a chemical compound that belongs to the class of oxazole. It has an empirical formula of C12H11NO2 and a molecular weight of 201.22 .

Molecular Structure Analysis

The molecular structure of 2-(2,4-Dimethylbenzoyl)oxazole consists of a five-membered oxazole ring attached to a 2,4-dimethylbenzoyl group . The SMILES string representation of the molecule isCc1ccc(c(C)c1)C(=O)c2ncco2 .

Applications De Recherche Scientifique

Antiprotozoal Activity

2-Amino-4-phenyloxazole derivatives, including those structurally related to 2-(2,4-Dimethylbenzoyl)oxazole, have been studied for their antiprotozoal activity. These compounds, synthesized by microwave irradiation, showed promising activity against protozoa like Giardia lamblia and Trichomonas vaginalis. Notably, 2-amino-4-(p-benzoyloxyphenyl)-oxazole exhibited higher in vitro antigiardial activity than the commercial drug metronidazole, suggesting potential for future antiprotozoal therapies (Carballo et al., 2017).

Synthesis and Characterization

A series of 2,4,5-trisubstituted oxazoles, related to 2-(2,4-Dimethylbenzoyl)oxazole, were synthesized and characterized, providing insight into the chemical properties of such compounds. The study included X-ray crystallography and DFT modelling, highlighting their potential in various applications due to their unique electronic structures (Kadam, Shaikh, & Patel, 2016).

Medicinal Chemistry

Oxazole compounds, including derivatives like 2-(2,4-Dimethylbenzoyl)oxazole, have shown versatile biological activities. They bind with enzymes and receptors in biological systems, displaying a wide range of medicinal applications such as antibacterial, antifungal, antiviral, antitubercular, anticancer, anti-inflammatory, antidiabetic, antiparasitic, anti-obesitic, anti-neuropathic, and antioxidative activities (Zhang, Zhao, & Zhou, 2018).

Photophysics

The study of photophysical properties of naphthoxazole derivatives, structurally related to 2-(2,4-Dimethylbenzoyl)oxazole, revealed their potential as fluorescent probes and dyes in dye lasers. The research focused on solvent and media effects on their UV–Vis absorption and fluorescence spectra, indicating significant intramolecular charge transfer during the excitation process (Curitol et al., 2013).

Orientations Futures

Oxazole derivatives, including 2-(2,4-Dimethylbenzoyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being actively exploited worldwide for their medicinal value and are becoming a significant heterocyclic nucleus for drug discovery .

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)7-8)11(14)12-13-5-6-15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPFCDAZISAQOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=NC=CO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642122 |

Source

|

| Record name | (2,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylbenzoyl)oxazole | |

CAS RN |

898784-44-6 |

Source

|

| Record name | (2,4-Dimethylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

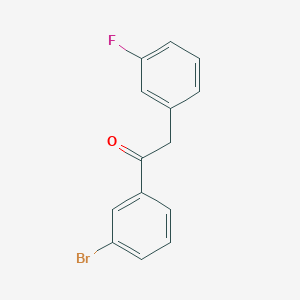

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)